Fenbutrazate hydrochloride

Catalog No.
S3643780
CAS No.
6474-85-7
M.F
C23H30ClNO3
M. Wt
403.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fenbutrazate hydrochloride

CAS Number

6474-85-7

Product Name

Fenbutrazate hydrochloride

IUPAC Name

2-(3-methyl-2-phenylmorpholin-4-ium-4-yl)ethyl 2-phenylbutanoate;chloride

Molecular Formula

C23H30ClNO3

Molecular Weight

403.9 g/mol

InChI

InChI=1S/C23H29NO3.ClH/c1-3-21(19-10-6-4-7-11-19)23(25)27-17-15-24-14-16-26-22(18(24)2)20-12-8-5-9-13-20;/h4-13,18,21-22H,3,14-17H2,1-2H3;1H

InChI Key

QYNMGTGFHCYFIE-UHFFFAOYSA-N

SMILES

CCC(C1=CC=CC=C1)C(=O)OCCN2CCOC(C2C)C3=CC=CC=C3.Cl

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)OCC[NH+]2CCOC(C2C)C3=CC=CC=C3.[Cl-]
  • Understanding Mechanisms of Appetite Regulation

    Fenbutrazate hydrochloride interacts with the nervous system in ways that influence appetite. Researchers have used it to study the mechanisms behind how the body regulates food intake []. This knowledge can contribute to the development of safer and more effective weight-loss medications.

  • Animal Studies on Metabolism

    Some studies have employed fenbutrazate hydrochloride in animal models to investigate its effects on metabolism. These studies have explored how it might influence factors like energy expenditure and fat storage []. The findings from such research can provide insights into potential therapeutic targets for obesity and related metabolic disorders.

  • Control Substance in Comparative Studies

    Due to its past use as a diet medication, fenbutrazate hydrochloride can serve as a control substance in research comparing the effects of other potential weight-loss drugs. By including a known treatment alongside a new candidate drug, researchers can gain a clearer understanding of the novel compound's impact [].

Fenbutrazate hydrochloride is a synthetic compound with the molecular formula C23H30ClNO3. It is classified as an anorectic agent, primarily used in the treatment of obesity and as an appetite suppressant. The compound appears as a honey-colored, viscous oil and has a melting point of approximately 154 °C. Its hydrochloride form is more soluble in solvents such as ethanol and acetone, while being practically insoluble in ether and benzene .

The synthesis of fenbutrazate hydrochloride typically involves the esterification reaction between 2-phenylbutanoic acid and 2-(3-methyl-2-phenylmorpholin-4-yl)ethanol. This reaction results in the formation of fenbutrazate, which can then be converted into its hydrochloride salt for increased stability and solubility . Specific

Fenbutrazate hydrochloride exhibits central nervous system stimulant properties, leading to its application as an appetite suppressant. It acts by modulating neurotransmitter levels in the brain, particularly influencing dopamine pathways. Studies have indicated that fenbutrazate can induce behavioral changes such as increased locomotion and reduced food intake in animal models. Its LD50 in mice is reported to be approximately 3200 mg/kg orally and 2800 mg/kg subcutaneously, indicating a relatively low acute toxicity profile .

The primary method for synthesizing fenbutrazate hydrochloride involves:

  • Esterification: Reacting 2-phenylbutanoic acid with 2-(3-methyl-2-phenylmorpholin-4-yl)ethanol.
  • Purification: The resultant compound is purified through crystallization or other methods to obtain the hydrochloride salt.

This process has been documented in various literature sources, emphasizing the importance of controlling reaction conditions to optimize yield and purity .

Fenbutrazate hydrochloride is primarily utilized in:

  • Weight Management: As an anorectic agent for obesity treatment.
  • Research: Studied for its effects on neurotransmitter systems and behavioral modifications.
  • Pharmaceutical Development: Investigated for potential applications in appetite regulation and obesity-related disorders.

Its unique properties make it a subject of interest in pharmacological research focused on appetite suppression and metabolic regulation .

Fenbutrazate hydrochloride shares structural similarities with several other compounds known for their anorectic properties. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaPrimary UseUnique Features
FenfluramineC12H16F3NAppetite suppressantKnown for causing heart valve issues
PhentermineC10H13NWeight lossStimulant with significant side effects
SibutramineC17H26ClNObesity treatmentSerotonin reuptake inhibitor
AmphetamineC9H13NStimulant, ADHD treatmentHighly addictive; controlled substance

Fenbutrazate hydrochloride is unique due to its specific morpholine structure that contributes to its distinct mechanism of action compared to these similar compounds. Its lower toxicity profile also differentiates it from others like fenfluramine and amphetamine, which have more severe side effects associated with their use .

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

403.1914215 g/mol

Monoisotopic Mass

403.1914215 g/mol

Heavy Atom Count

28

Other CAS

6474-85-7

Wikipedia

Fenbutrazate hydrochloride

Dates

Last modified: 08-20-2023

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